molecular formula C15H16N2O4S B2483514 3-(1-(2-Phenoxyacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798680-11-1

3-(1-(2-Phenoxyacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2483514
CAS RN: 1798680-11-1
M. Wt: 320.36
InChI Key: NRUJLRDEZYXIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-Phenoxyacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPARγ agonist is a synthetic ligand that activates peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .

Mode of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .

Biochemical Pathways

Thiazolidin-2,4-dione (TZD) analogues mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid . This suggests that the compound might affect similar biochemical pathways.

Pharmacokinetics

In-silico adme studies of thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like . This suggests that the compound might have similar ADME properties.

Result of Action

Thiazolidin-2,4-dione (tzd) analogues are known to exhibit a wide range of biological activities . This suggests that the compound might have similar effects.

Action Environment

The structure–activity relationship of thiazolidin-2,4-dione derivatives has been studied, with four domains of modifications identified: (1) substituents in the phenyl core of the benzylidene-tzd part; (2) exocyclic substituent in the thiazolidine core; (3) piperazine amide linker with a different number of methylene units; (4) halogen in the triazole-containing part of the molecule . This suggests that the compound might be influenced by similar environmental factors.

properties

IUPAC Name

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-13(9-21-12-4-2-1-3-5-12)16-7-6-11(8-16)17-14(19)10-22-15(17)20/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUJLRDEZYXIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-Phenoxyacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

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